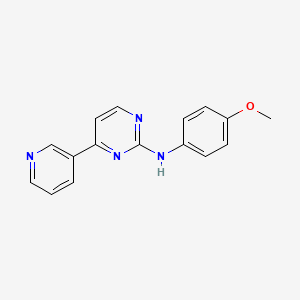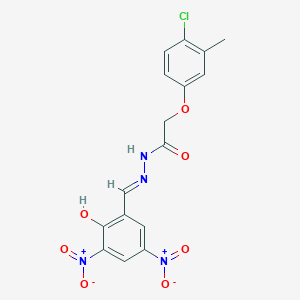![molecular formula C16H17FN2O5S2 B6089493 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C16H17FN2O5S2. It has an average mass of 400.445 Da and a monoisotopic mass of 400.056305 Da .
Synthesis Analysis
The synthesis of sulfonamides like 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide can be achieved through various methods. One such method involves the use of sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis
The molecular structure of 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is complex, with multiple functional groups. The presence of the morpholinylsulfonyl group and the benzenesulfonamide group contribute to its unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide include its molecular weight, molecular formula, and structure . Additional properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Bioconjugation and Surface Engineering
Bioconjugation involves cross-linking, immobilization, surface modification, and labeling of biomolecules. FNAB serves as a powerful cross-linker for attaching biomolecules (such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers) to inert polymer surfaces. Its advantages include simple, single-step preparation and compatibility with versatile polymers and biomolecules .
Photoaffinity Labeling
FNAB is a valuable tool for photoaffinity labeling studies. Upon photo-irradiation, it generates nitrenes that covalently attach to nearby functional groups. Researchers use FNAB to probe protein–ligand interactions, map binding sites, and study enzyme mechanisms. Its ability to activate inert surfaces without additional catalysts or modifications makes it particularly useful .
Rapid Diagnostics
FNAB-modified surfaces enable rapid diagnostic assays. By immobilizing specific biomolecules (e.g., antibodies), FNAB-based platforms can detect pathogens, antigens, or other analytes. The simplicity of FNAB’s activation process contributes to the efficiency of diagnostic tests .
Drug Delivery Systems
Researchers explore FNAB as a linker in drug delivery systems. By attaching therapeutic agents to FNAB-activated surfaces, controlled drug release can be achieved. The covalent bond formed ensures stability during circulation and targeted drug delivery to specific tissues .
Surface-Enhanced Raman Spectroscopy (SERS)
FNAB-functionalized nanoparticles or surfaces enhance Raman signals. SERS-based biosensors utilize FNAB to amplify vibrational spectra, enabling ultrasensitive detection of biomolecules. This technique has applications in disease diagnosis and environmental monitoring .
Polymer Modification and Material Science
FNAB’s reactivity with polymers allows surface modification for various applications. Researchers use it to tailor polymer properties, improve adhesion, and create functionalized materials. FNAB’s compatibility with diverse polymers makes it a valuable tool in material science .
特性
IUPAC Name |
4-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c17-13-4-6-15(7-5-13)25(20,21)18-14-2-1-3-16(12-14)26(22,23)19-8-10-24-11-9-19/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDCOOGWLPWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![5-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(4-chlorobenzyl)-2-piperidinone](/img/structure/B6089496.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-methylbutyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6089500.png)
![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)